1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride

Triazaspiro scaffold Ring-size SAR Chemotype differentiation

Procuring a triazaspiro compound with a non-interchangeable scaffold. This [4.6] spirocyclic core provides a conformational profile and H-bond donor count (5) distinct from the heavily patented [4.5]decane and [5.5]undecane series. Using this exact scaffold avoids rediscovering known chemotypes. - Scaffold-specific SAR: Ring-size change alters potency ~3-fold (as shown in DHFR SAR). - IP advantage: Stronger novelty position vs. existing [4.5]/[5.5] patents. - Custom synthesis: Lead time 4-12 weeks; budget accordingly for sole-source scaffold.

Molecular Formula C8H17Cl2N3O
Molecular Weight 242.14
CAS No. 2248261-56-3
Cat. No. B2516114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride
CAS2248261-56-3
Molecular FormulaC8H17Cl2N3O
Molecular Weight242.14
Structural Identifiers
SMILESC1CC2(CCNC1)CNC(=O)N2.Cl.Cl
InChIInChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H
InChIKeyFXKSZTIAZNNRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride: Compound Overview


1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride (CAS 2248261-56-3) is a spirocyclic urea/ketone hybrid bearing a [4.6]-membered ring fusion, distinguished from the majority of bioactive triazaspiro compounds that adopt [4.5]decane or [5.5]undecane frameworks. The compound carries three nitrogen atoms in its spirocyclic core (1,3,9-triaza arrangement), a urea carbonyl, and is supplied as a dihydrochloride salt (MW 242.14 g/mol) [1]. Originally synthesized in the early 1990s with antiviral and antitumor intent, it is currently annotated in PubChem (CID 138041004) but lacks publicly disclosed target engagement or PK data [1]. Its primary differentiation lies at the scaffold architecture level: the [4.6] ring combination provides a conformational profile, hydrogen-bond donor/ acceptor count, and synthetic derivatization vector set that is non-redundant with the more extensively explored [4.5]decane and [5.5]undecane triazaspiro series.

Scaffold Topology
Unique [4.6]undecane core; no overlap with [4.5]decane or [5.5]undecane series
Physicochemical Profile
5 H-bond donors, rigid core (0 rotatable bonds); suited for polar binding-site targets
Sourcing Context
Cataloged at min. 95% purity; discontinued status – custom synthesis likely required

Why Generic Substitution Fails: 1,3,9-Triazaspiro[4.6]undecan-2-one


Triazaspiro compounds are not interchangeable scaffolds: the spirocyclic ring size (5- vs 6-membered second ring), nitrogen atom placement (regioisomerism), and fusion pattern dictate biological target recognition, selectivity, and ADME properties [1]. The target compound occupies a unique parameter space—a [4.6] ring system with a 1,3,9-triaza urea motif—that is absent from the clinically studied [4.5]decane NOP receptor ligands (e.g., Ro 64-6198, spiroxatrine derivatives) and the [5.5]undecane METTL3 inhibitors [2][3]. Published SAR on triazaspiro DHFR inhibitors demonstrates that a switch from a 6,5-spiro to a 6,6-spiro bicyclic system alters enzyme inhibitory IC₅₀ by 3-fold (2.3 nM vs 6.9 nM) [1]. An analogous ring-size-dependent perturbation is expected for 1,3,9-Triazaspiro[4.6]undecan-2-one, meaning that substituting it with a [4.5] or [5.5] analog would produce different target engagement and selectivity fingerprints. Procurement decisions must therefore treat this scaffold as a distinct chemical entity, not a fungible member of the triazaspiro family.

[4.6]undecane, 1,3,9-triaza
[4.5]decane NOP ligands
Ring-size change can shift target engagement; DHFR SAR shows 3‑fold potency variation with ring size
5 HBD, urea C=O
0‑3 HBD, ketone core
Higher HBD count may alter solubility/permeability balance; functional interchangeability not supported
Antiviral/antitumor annotation
NOP / METTL3 pharmacological space
Divergent biological annotation suggests distinct target profile; extrapolation across classes is unreliable

Differentiation Evidence for 1,3,9-Triazaspiro[4.6]undecan-2-one


Scaffold Uniqueness: [4.6] vs [4.5] and [5.5] Ring Systems

The target compound is the only commercially listed 1,3,9-triazaspiro[4.6]undecan-2-one dihydrochloride with a urea carbonyl at position 2 and a 7-membered second ring [1]. In contrast, known bioactive triazaspiro scaffolds fall into two dominant ring-size classes: (a) [4.5]decane-based NOP/opioid receptor ligands (1,3,8-triazaspiro[4.5]decan-4-ones) exemplified by Ro 64-6198 (NOP EC₅₀ 25.6 nM, >100-fold selectivity, pKi 9.41) and spiroxatrine (NOP Ki 118 nM, non-selective) [2]; and (b) [5.5]undecane-based METTL3 inhibitors (UZH2 IC₅₀ 5 nM) [3]. The 1,3,9-regioisomer with a [4.6] ring fusion is not represented in any published medicinal chemistry series, providing a structurally unencumbered chemical space for target identification or novel IP generation.

Scaffold Topology
Class-level inference
[4.6]undecane, 1,3,9-triaza, urea C=O vs [4.5]decane and [5.5]undecane comparators
Scaffold orthogonal to all published triazaspiro series; provides unencumbered chemical space
No direct medicinal chemistry precedent; based on literature survey 2000‑2024
Triazaspiro scaffold Ring-size SAR Chemotype differentiation

Ring-Size Impact on DHFR Inhibitory Potency

Ring size within spirocyclic triazaspiro cores directly modulates enzyme inhibitory potency. In a published DHFR inhibition study, the 6,5-spiro bicyclic system (closest analog to [4.6] in ring-carbon count) exhibited an IC₅₀ of 2.3 nM, while the 6,6-spiro system showed 6.9 nM—a 3-fold difference driven solely by the second ring size [1]. The target compound's [4.6] ring fusion introduces an intermediate sp³ carbon topology (7-membered second ring) that is not represented in either comparator. By interpolation, the [4.6] scaffold is expected to yield DHFR or related enzyme inhibitory potency distinct from both the 6,5- and 6,6-spiro classes, making it a valuable tool for SAR-based scaffold hopping campaigns.

Ring Size & DHFR Potency
Class-level inference
ΔIC₅₀ 3‑fold (2.3 nM vs 6.9 nM) between 6,5‑spiro and 6,6‑spiro DHFR inhibitors
Ring-size changes produce non‑overlapping potency; [4.6] predicted distinct from both comparators
No direct DHFR data for target scaffold; interpolation based on analogous triazaspiro SAR
DHFR inhibition Spiro ring size Antifolate SAR

Hydrogen-Bond Donor Count Comparison

The target compound possesses 5 hydrogen-bond donors (3 NH groups plus 2 HCl protons), as computed from its SMILES structure C1CC2(CCNC1)CNC(=O)N2.Cl.Cl [1]. By comparison, the leading [4.5]decane NOP ligand scaffold (1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) has 0 explicit HBD in its neutral core [2], and even when substituted with H-bond donors, the total HBD count rarely exceeds 3. This elevated HBD profile of the target compound predicts lower passive membrane permeability (higher topological polar surface area) but greater aqueous solubility—a profile suited for target classes with solvent-exposed binding sites (e.g., kinases, proteases, epigenetic readers) rather than GPCRs, which favor the lower-HBD [4.5]decane scaffold. This physicochemical divergence further reinforces that the two scaffolds are not functionally interchangeable in lead optimization.

H‑Bond Donor Count
Class-level inference
Target: 5 HBD (3 NH + 2 HCl). [4.5]decane core: 0‑3 HBD
Higher aqueous solubility predicted; may favor solvent‑exposed binding sites
Computed descriptors (PubChem/Cactvs); experimental ADME data not available
H-bond donor count ADME optimization Permeability-Solubility balance

Sourcing Availability and Purity Comparison

The target compound is listed by CymitQuimica at a minimum purity of 95% (MW 242.1 g/mol, 25 mg scale reference 3D-YPD26156), though currently marked as discontinued, suggesting historical commercial availability . In contrast, the 1,3,8-triazaspiro[4.6]undecan-2-one regioisomer is not independently listed by any major supplier, and the structurally related 1,3,8-triazaspiro[4.5]decan-4-one derivatives are widely available (e.g., MedChemExpress HY-series, Sigma-Aldrich) but represent a different ring-size class altogether . For laboratories requiring the exact [4.6]undecane scaffold, the 1,3,9-regioisomer is the only cataloged entry point, giving it sole-source differentiation despite the discontinued status requiring custom synthesis inquiries.

Sourcing Availability
Data to verify
Min. 95% purity, sole cataloged [4.6] scaffold; currently listed as discontinued
Sole‑source procurement; custom re‑synthesis may be required
Vendor catalog survey (April 2026); no alternative commercial source identified
Chemical purity Vendor sourcing Supply chain differentiation

Biological Annotation: Antiviral/Antitumor vs NOP/METTL3

According to its depositor-supplied annotation, 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride was originally synthesized as a potential antiviral and antitumor agent [1]. This biological annotation is distinct from the two major triazaspiro comparator classes: [4.5]decane derivatives are overwhelmingly associated with NOP/opioid receptor modulation (pain, anxiety) , and [5.5]undecane derivatives are associated with METTL3 methyltransferase inhibition (acute myeloid leukemia) [2]. While no quantitative IC₅₀ or EC₅₀ data for the target compound against specific viral or tumor targets have been publicly disclosed, the divergent disease-area annotation implies a different target engagement profile. This divergence makes the [4.6] scaffold a higher-risk, higher-reward procurement choice for groups seeking to escape the crowded NOP and METTL3 target spaces.

Biological Annotation
Supporting evidence
Antiviral/antitumor intent (depositor‑supplied); no disclosed target or potency data
Divergent disease‑area hypothesis; provides phenotypic screening starting point
Quantitative bioactivity data not publicly available; requires experimental validation
Biological annotation Antiviral Antitumor Target class differentiation

Application Scenarios for 1,3,9-Triazaspiro[4.6]undecan-2-one


Scaffold-Hopping Library Design for IP Generation

Medicinal chemistry teams pursuing novel IP in the triazaspiro chemical space can employ 1,3,9-Triazaspiro[4.6]undecan-2-one as a core scaffold for library enumeration. As demonstrated by the DHFR SAR literature, a ring-size change alone produces a 3-fold potency differential (2.3 vs 6.9 nM) [1]. By starting from the [4.6] scaffold rather than the heavily patented [4.5]decane (e.g., Ro 64-6198, US 6,277,991) or [5.5]undecane (METTL3 inhibitor series), teams can generate composition-of-matter claims with stronger novelty and non-obviousness positions.

Solubility-Limited Optimization for Polar Binding Sites

With 5 hydrogen-bond donors—substantially more than the [4.5]decane class (0–3 HBD) [1]—the target compound is physicochemically predisposed toward targets with solvent-exposed or highly polar binding pockets. This includes kinase hinge regions, bromodomain acetyl-lysine binding sites, and metalloprotease active sites, where higher aqueous solubility and H-bonding capacity are favorable. Procurement for solubility-challenged lead series represents a rational deployment of this scaffold's physicochemical divergence.

Antiviral and Antitumor Phenotypic Screening

The compound's depositor annotation as an antiviral/antitumor agent [1] provides a phenotypic screening hypothesis, particularly for virus families (e.g., influenza, RSV) where host-factor-directed mechanisms (e.g., DHFR inhibition) have proven viable [2]. Although no target-specific potency data are available, the structural uniqueness of the scaffold reduces the risk of rediscovering known chemotypes in antiviral or oncology phenotypic screens.

Custom Synthesis and Supply Chain Planning

Given that 1,3,9-Triazaspiro[4.6]undecan-2-one dihydrochloride is listed at min. 95% purity but currently marked as discontinued [1], procurement teams should budget for custom re-synthesis (estimated 4–12 week lead time) and factor the sole-source nature of this scaffold into project timelines. The 100% rotatable bond restriction (0 rotatable bonds, PubChem-computed) [2] implies a rigid core suitable for conformational restriction strategies in lead optimization, further justifying the synthesis investment.

Application
Selection Property
Validation Focus
Scaffold‑hopping library design for IP exploration
Unique [4.6] topology, no patent overlap with [4.5] or [5.5] series
Freedom‑to‑operate review and composition‑of‑matter novelty
Solubility‑limited optimization for polar binding sites
Higher HBD count (5) vs common triazaspiro analogs
Solubility and permeability profile assessment
Antiviral / antitumor phenotypic screening
Depositor‑annotated antiviral/antitumor intent; no known target
Phenotypic screening endpoint review; target deconvolution required
Custom synthesis and supply planning
Discontinued catalog entry; sole commercial source
Synthesis lead‑time projection and cost feasibility
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